4-Cyanopiperidine-1-sulfonamide
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Overview
Description
4-Cyanopiperidine: (CAS number: 4395-98-6) is a chemical compound with the IUPAC name piperidine-4-carbonitrile. It is a secondary amine and belongs to the class of organonitrogen compounds. The molecular formula is C₆H₁₀N₂ .
This compound serves as an intermediate in the synthesis of various pharmaceutical substances, including antidepressants and anti-inflammatory drugs. Its versatility makes it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes::
- Another approach is the reaction of piperidine with acrylonitrile, followed by hydrolysis of the resulting nitrile .
4-Cyanopiperidine: can be synthesized through various routes. One common method involves the reaction of piperidine with cyanogen bromide or cyanogen chloride.
- Industrial production typically involves large-scale synthesis using the methods mentioned above.
- Precise reaction conditions and catalysts may vary depending on the specific process used.
Chemical Reactions Analysis
Reactivity::
4-Cyanopiperidine: can undergo several types of reactions, including:
Hydrogenation: Using a hydrogen source (e.g., H₂ gas) and a suitable catalyst (e.g., palladium on carbon) for nitrile reduction.
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) for nitrile hydrolysis.
Alkylation: Alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., NaOH).
Scientific Research Applications
Medicinal Chemistry: serves as a building block for designing novel drugs. It contributes to the synthesis of pharmaceuticals with diverse therapeutic properties.
Biological Studies: Researchers use it to explore biological pathways and evaluate potential drug candidates.
Industry: Its applications extend to the production of fine chemicals and intermediates.
Mechanism of Action
- The exact mechanism of action for 4-Cyanopiperidine depends on the specific compound derived from it.
- It may interact with molecular targets (e.g., receptors, enzymes) relevant to its intended therapeutic effect.
Comparison with Similar Compounds
- Its uniqueness lies in its role as a versatile intermediate in drug synthesis.
4-Cyanopiperidine: shares similarities with other piperidine derivatives, such as N-Boc-piperidine-4-carbonitrile (CAS number: 91419-52-2) .
Properties
Molecular Formula |
C6H11N3O2S |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
4-cyanopiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c7-5-6-1-3-9(4-2-6)12(8,10)11/h6H,1-4H2,(H2,8,10,11) |
InChI Key |
BWTKCSGZRSCFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)S(=O)(=O)N |
Origin of Product |
United States |
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